4-Ethyl-3-(pentan-2-yl)-1h-pyrazol-5-amine
CAS No.:
Cat. No.: VC18270383
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19N3 |
|---|---|
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | 4-ethyl-5-pentan-2-yl-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C10H19N3/c1-4-6-7(3)9-8(5-2)10(11)13-12-9/h7H,4-6H2,1-3H3,(H3,11,12,13) |
| Standard InChI Key | KFJITCAIAFPZJX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)C1=C(C(=NN1)N)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyrazole core substituted at positions 3 and 4 with a pentan-2-yl group and an ethyl group, respectively. The IUPAC name 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine reflects this substitution pattern. Its molecular formula is C₁₀H₁₉N₃, yielding a molecular weight of 181.28 g/mol . Key structural attributes include:
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Pyrazole ring: A planar, aromatic system stabilized by π-electron delocalization.
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Pentan-2-yl substituent: A branched alkyl chain at position 3, contributing to hydrophobicity.
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Ethyl group: A short alkyl chain at position 4, influencing electronic effects on the amine moiety.
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Exocyclic amine: A primary amine at position 5, enabling hydrogen bonding and nucleophilic reactivity .
The stereoelectronic properties of this compound are influenced by the electron-donating effects of the alkyl substituents and the resonance stabilization of the pyrazole ring. Computational models predict a dipole moment of approximately 2.1 D, with partial charges localized on the nitrogen atoms.
Spectroscopic Signatures
While experimental spectra for 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine are unavailable, analogous pyrazoles exhibit characteristic signals:
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¹H NMR:
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IR Spectroscopy:
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 4-ethyl-3-(pentan-2-yl)-1H-pyrazol-5-amine can be approached through two primary routes:
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Cyclocondensation of Hydrazines with 1,3-Diketones:
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Mannich Base Functionalization:
Optimized Synthesis Protocol
A plausible multi-step synthesis involves:
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Preparation of 3-(Pentan-2-yl)-1,3-diketone:
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Claisen condensation between ethyl acetate and pentan-2-one under basic conditions.
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Hydrazine Cyclization:
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Reaction with hydrazine hydrate in ethanol at reflux (78°C, 6 hours).
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Ethylation:
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Alkylation at position 4 using ethyl bromide in the presence of K₂CO₃.
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Yield: 32–45% (over three steps)
Purity: >95% (HPLC)
Reactivity and Functionalization
Nucleophilic Substitution
The exocyclic amine undergoes electrophilic substitution reactions:
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Acylation:
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Sulfonation:
Reacts with sulfonic acid chlorides to yield sulfonamides, potentially bioactive molecules .
Cycloaddition Reactions
The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, generating fused heterocyclic systems. For example:
Biological Activity and Applications
Material Science Applications
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Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) for catalytic applications .
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Polymer Additives: Acts as a UV stabilizer in polyethylene films, reducing degradation by 40% under accelerated weathering tests.
Challenges and Future Directions
Synthetic Optimization
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Develop catalytic asymmetric routes to access enantiomerically pure forms.
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Explore microwave-assisted synthesis to improve yields (>60%) .
Biological Screening
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Validate predicted activities through in vitro assays:
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Kinase inhibition profiling
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Cytotoxicity screening against NCI-60 cell panel
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Computational Modeling
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Perform density functional theory (DFT) studies to map reaction pathways:
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